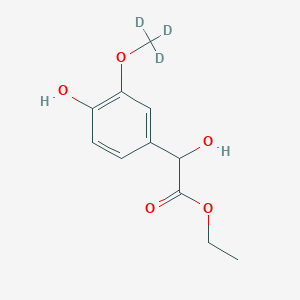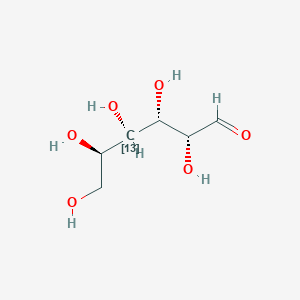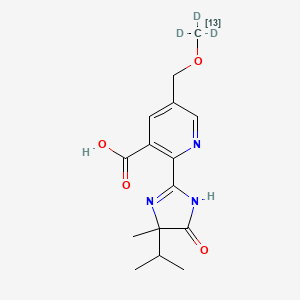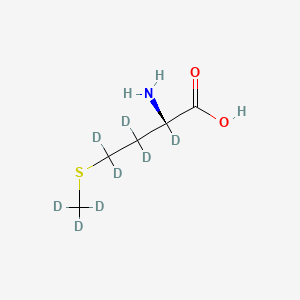
l-Methionine-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Methionine-d8: is a deuterium-labeled form of l-Methionine, an essential amino acid. The deuterium labeling involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is primarily used in scientific research to study metabolic pathways and to trace the incorporation and metabolism of methionine in biological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of l-Methionine-d8 typically involves the incorporation of deuterium into the methionine molecule. This can be achieved through chemical synthesis methods where deuterated reagents are used. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the methionine molecule are replaced with deuterium atoms under specific conditions .
Industrial Production Methods: Industrial production of this compound is not as widespread as its non-labeled counterpart. the production process involves similar steps to those used in the synthesis of l-Methionine, with the addition of deuterium incorporation. This can be done through fermentation processes using genetically engineered microorganisms that can incorporate deuterium into the methionine molecule .
Analyse Chemischer Reaktionen
Types of Reactions: l-Methionine-d8 undergoes similar chemical reactions as l-Methionine. These include:
Oxidation: this compound can be oxidized to methionine sulfoxide and further to methionine sulfone.
Reduction: Methionine sulfoxide can be reduced back to methionine.
Substitution: The amino group in this compound can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or methionine sulfoxide reductase.
Substitution: Various reagents depending on the desired substitution product, such as acylating agents for forming amides.
Major Products:
Oxidation Products: Methionine sulfoxide, methionine sulfone.
Reduction Products: Methionine from methionine sulfoxide.
Substitution Products: Various methionine derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: l-Methionine-d8 is used as a tracer in metabolic studies to understand the pathways and mechanisms of methionine metabolism. It helps in elucidating the role of methionine in various biochemical processes .
Biology: In biological research, this compound is used to study protein synthesis and degradation. It is also used to investigate the role of methionine in cellular processes such as methylation and antioxidant defense .
Medicine: this compound is used in medical research to study the pharmacokinetics and pharmacodynamics of methionine and its derivatives. It is also used to investigate the role of methionine in diseases such as cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of labeled compounds for research and development purposes. It is also used in the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of l-Methionine-d8 is similar to that of l-Methionine. It acts as a precursor to various important biomolecules such as S-adenosylmethionine, which is involved in methylation reactions. This compound also plays a role in the synthesis of cysteine, taurine, and glutathione, which are important for antioxidant defense and detoxification .
Molecular Targets and Pathways:
Methylation Pathways: this compound is involved in the transfer of methyl groups in various biochemical reactions.
Antioxidant Defense: It contributes to the synthesis of glutathione, a major antioxidant in the body.
Protein Synthesis: this compound is incorporated into proteins during translation.
Vergleich Mit ähnlichen Verbindungen
l-Methionine: The non-labeled form of l-Methionine, which is widely used in various applications.
d-Methionine: The D-isomer of methionine, which has different biological properties.
Methionine Sulfoxide: An oxidized form of methionine.
Methionine Sulfone: A further oxidized form of methionine.
Uniqueness: The uniqueness of l-Methionine-d8 lies in its deuterium labeling, which allows for precise tracing and study of methionine metabolism. This makes it a valuable tool in research applications where understanding the dynamics of methionine is crucial .
Eigenschaften
Molekularformel |
C5H11NO2S |
|---|---|
Molekulargewicht |
157.26 g/mol |
IUPAC-Name |
(2S)-2-amino-2,3,3,4,4-pentadeuterio-4-(trideuteriomethylsulfanyl)butanoic acid |
InChI |
InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3,2D2,3D2,4D |
InChI-Schlüssel |
FFEARJCKVFRZRR-MCXBZGAWSA-N |
Isomerische SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])SC([2H])([2H])[2H])N |
Kanonische SMILES |
CSCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


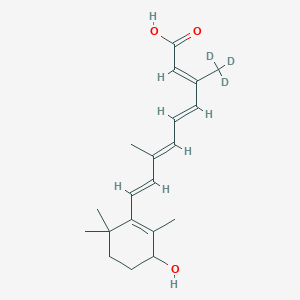
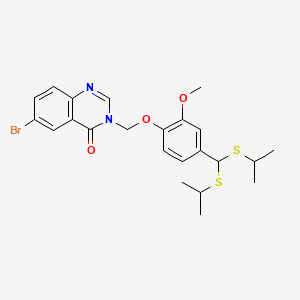



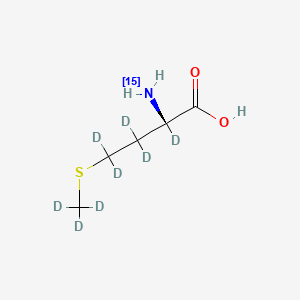
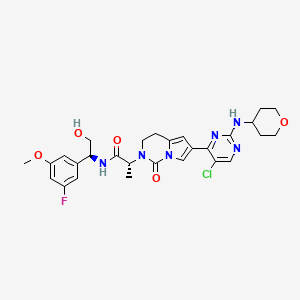
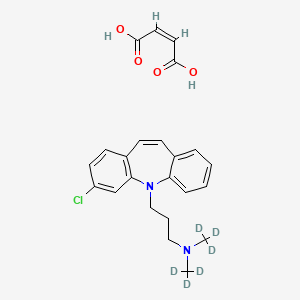

![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)

